molecular formula C14H17N3O3S2 B2424094 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 449783-64-6

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No. B2424094
CAS RN: 449783-64-6
M. Wt: 339.43
InChI Key: GDVMMPACXKUSLT-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole: A Brief Overview

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole . Imidazole exists in two equivalent tautomeric forms due to the presence of a positive charge on either of its nitrogen atoms. This versatile moiety plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures .

a. Antibacterial and Antimycobacterial Activities: Certain imidazole derivatives display antibacterial and antimycobacterial properties. Researchers have explored their potential as agents against bacterial infections, including tuberculosis .

b. Anti-Inflammatory Effects: Imidazole-containing compounds have been investigated for their anti-inflammatory properties. These molecules may modulate inflammatory pathways and contribute to therapeutic strategies for inflammatory diseases .

c. Antitumor Potential: Some imidazole derivatives exhibit antitumor activity. Researchers continue to explore their mechanisms of action and potential use in cancer treatment .

d. Antidiabetic Properties: Imidazole-based compounds have been studied for their effects on glucose metabolism and insulin sensitivity. These properties make them interesting candidates for diabetes management .

e. Antiviral Activity: Certain imidazole derivatives show antiviral effects. Researchers have investigated their potential against various viral infections .

f. Antioxidant Properties: Imidazole-containing compounds may act as antioxidants, protecting cells from oxidative stress and related damage .

g. Other Activities: Imidazole derivatives also exhibit anti-allergic, antipyretic, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Commercially Available Drugs

Several drugs containing the 1,3-diazole ring are commercially available. Examples include:

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Dolezal, M., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted N-phenylpyrazine-2-carboxamides. RSC Advances, 10(18), 10611-10618.

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-14(2,3)17-12(15-13(18)11-5-4-6-21-11)9-7-22(19,20)8-10(9)16-17/h4-6H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVMMPACXKUSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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